REACTION_CXSMILES
|
[CH:1]1([N:6]2[C:10]3[C:11](=[O:15])[NH:12][CH2:13][CH2:14][C:9]=3[C:8]([CH2:16][CH3:17])=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.F[B-](F)(F)F.[CH2:23]([O+](CC)CC)[CH3:24]>C(Cl)Cl>[CH:1]1([N:6]2[C:10]3[C:11]([O:15][CH2:23][CH3:24])=[N:12][CH2:13][CH2:14][C:9]=3[C:8]([CH2:16][CH3:17])=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
lactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1N=C(C2=C1C(NCC2)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
(CH3CH2)2OBF4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
(CH3CH2)3OBF4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
lactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1N=C(C2=C1C(NCC2)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
and thereafter, maintaining
|
Type
|
CUSTOM
|
Details
|
reaction mixture at a temperature of from 18° to 22° C.
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1N=C(C2=C1C(=NCC2)OCC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |